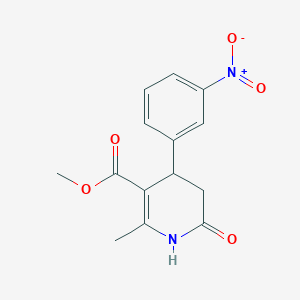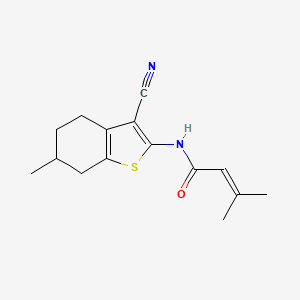![molecular formula C18H14N2O B4928340 5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone](/img/structure/B4928340.png)
5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone is a chemical compound that belongs to the class of indanone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the NF-κB and Nrf2 pathways. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which play a role in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone exhibits a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which are known to play a role in the pathogenesis of various diseases. It has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone in lab experiments is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the development of therapeutic agents for various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone. One area of interest is the investigation of its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more efficient synthesis methods for this compound, which could help to improve its availability for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone is a promising compound with potential applications in scientific research. Its broad range of biological activities and potential therapeutic benefits make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone involves the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with indanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-[3-(1H-pyrazol-5-yl)phenyl]-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18-7-5-14-10-13(4-6-16(14)18)12-2-1-3-15(11-12)17-8-9-19-20-17/h1-4,6,8-11H,5,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFNNNQMEQKEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)
![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)
![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)
![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)
![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B4928324.png)
![1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928326.png)